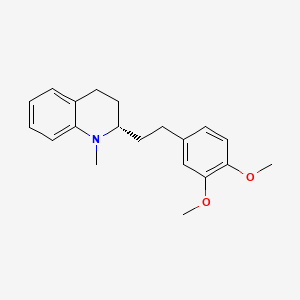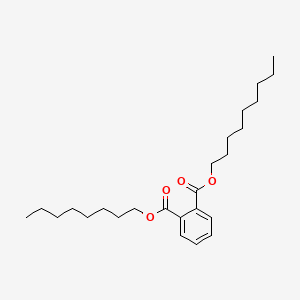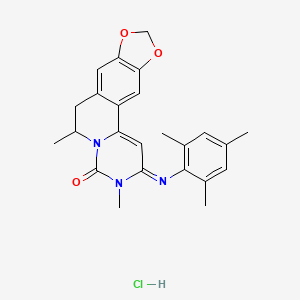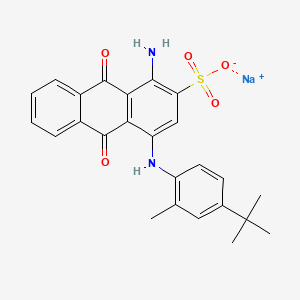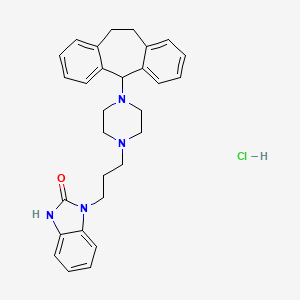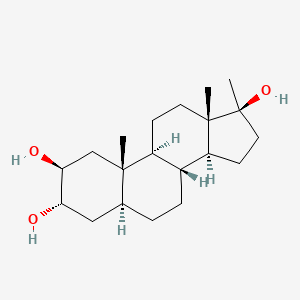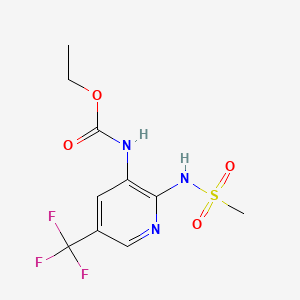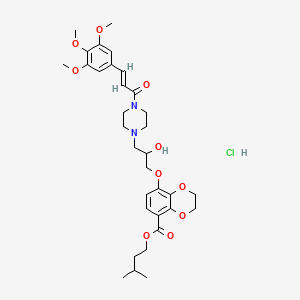
3-Methylbutyl 2,3-dihydro-8-(2-hydroxy-3-(4-(3',4',5'-trimethoxycinnamoyl)-1-piperazinyl)propoxy)-1,4-benzodioxin-5-carboxylate monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbutyl 2,3-dihydro-8-(2-hydroxy-3-(4-(3’,4’,5’-trimethoxycinnamoyl)-1-piperazinyl)propoxy)-1,4-benzodioxin-5-carboxylate monohydrochloride is a complex organic compound. It features a benzodioxin core, a piperazine ring, and a trimethoxycinnamoyl group, making it a molecule of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 2,3-dihydro-8-(2-hydroxy-3-(4-(3’,4’,5’-trimethoxycinnamoyl)-1-piperazinyl)propoxy)-1,4-benzodioxin-5-carboxylate monohydrochloride typically involves multiple steps:
Formation of the Benzodioxin Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Introduction of the Trimethoxycinnamoyl Group: This step may involve esterification or amidation reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Where reactions are carried out in large reactors.
Continuous Flow Chemistry: For more efficient and scalable production.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers may study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
Material Science: Its complex structure may lend itself to applications in developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methylbutyl 2,3-dihydro-8-(2-hydroxy-3-(4-(3’,4’,5’-trimethoxycinnamoyl)-1-piperazinyl)propoxy)-1,4-benzodioxin-5-carboxylate monohydrochloride involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound could modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3’,4’,5’-Trimethoxycinnamoyl)piperazine Derivatives: These compounds share structural similarities and may exhibit comparable biological activities.
Benzodioxin Derivatives: Compounds with a benzodioxin core are often studied for their unique chemical properties.
Uniqueness
The uniqueness of 3-Methylbutyl 2,3-dihydro-8-(2-hydroxy-3-(4-(3’,4’,5’-trimethoxycinnamoyl)-1-piperazinyl)propoxy)-1,4-benzodioxin-5-carboxylate monohydrochloride lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
78268-31-2 |
|---|---|
Formule moléculaire |
C33H45ClN2O10 |
Poids moléculaire |
665.2 g/mol |
Nom IUPAC |
3-methylbutyl 5-[2-hydroxy-3-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]propoxy]-2,3-dihydro-1,4-benzodioxine-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C33H44N2O10.ClH/c1-22(2)10-15-44-33(38)25-7-8-26(32-30(25)42-16-17-43-32)45-21-24(36)20-34-11-13-35(14-12-34)29(37)9-6-23-18-27(39-3)31(41-5)28(19-23)40-4;/h6-9,18-19,22,24,36H,10-17,20-21H2,1-5H3;1H/b9-6+; |
Clé InChI |
JYFALHKTZPPDIP-MLBSPLJJSA-N |
SMILES isomérique |
CC(C)CCOC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2.Cl |
SMILES canonique |
CC(C)CCOC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




